molecular formula C12H7BrO2 B2780521 1-bromo-dibenzofuran-4-ol CAS No. 873974-43-7

1-bromo-dibenzofuran-4-ol

Cat. No.: B2780521
CAS No.: 873974-43-7
M. Wt: 263.09
InChI Key: RNNOJDJYFVRUCZ-UHFFFAOYSA-N
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Description

1-bromo-dibenzofuran-4-ol is an organic compound with the molecular formula C12H7BrO2. It is a derivative of dibenzofuran, where a bromine atom is substituted at the 1-position and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-dibenzofuran-4-ol can be synthesized through several methods. One common approach involves the bromination of dibenzofuran followed by hydroxylation. For instance, dibenzofuran can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting bromodibenzofuran is then hydroxylated using reagents such as sodium hydroxide or potassium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-bromo-dibenzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-bromo-dibenzofuran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-dibenzofuran-4-ol depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromodibenzo[b,d]furan: Lacks the hydroxyl group at the 4-position.

    4-Bromodibenzofuran: Bromine is substituted at the 4-position instead of the 1-position.

    Dibenzofuran: Lacks both the bromine and hydroxyl groups.

Uniqueness

1-bromo-dibenzofuran-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biochemical and industrial processes, making it a valuable compound in various fields .

Properties

IUPAC Name

1-bromodibenzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNOJDJYFVRUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873974-43-7
Record name 1-Bromodibenzo[b,d]furan-4-ol
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